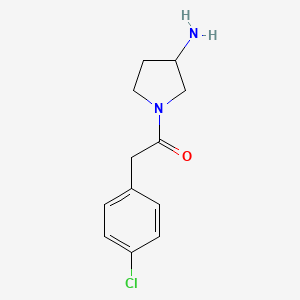

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one

Description

Properties

IUPAC Name |

1-(3-aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15ClN2O/c13-10-3-1-9(2-4-10)7-12(16)15-6-5-11(14)8-15/h1-4,11H,5-8,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TVRAZJGUUAUGMX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N)C(=O)CC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy

The synthesis of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one typically involves:

- Formation of the ethanone core bearing the 4-chlorophenyl group.

- Introduction of the pyrrolidine ring functionalized with an amino group at the 3-position.

- Coupling of the aminopyrrolidine to the ethanone via an amide or ketone linkage.

This approach ensures regioselective attachment of the aminopyrrolidine to the ethanone moiety.

Key Preparation Steps and Reagents

Synthesis of 2-(4-Chlorophenyl)acetyl Intermediate

- The 2-(4-chlorophenyl)acetyl moiety is commonly prepared by Friedel-Crafts acylation or via halogenated phenylacetyl derivatives.

- Alternatively, 4-chlorophenylacetic acid derivatives can be converted to acid chlorides or activated esters for subsequent coupling.

Preparation of 3-Aminopyrrolidine

- The 3-aminopyrrolidine fragment is often synthesized or obtained as a protected intermediate (e.g., Boc-protected).

- Deprotection steps are performed after coupling to reveal the free amino group.

Coupling Reaction

- The key amide or ketone bond formation is achieved by reacting the 3-aminopyrrolidine with the activated 2-(4-chlorophenyl)acetyl intermediate.

- Coupling agents such as benzotriazole-based reagents (e.g., BOP), 1-hydroxybenzotriazole (HOBt), or phosphazene bases are used to activate the carboxyl group for amide bond formation.

- The reaction is typically carried out under mild conditions to preserve stereochemistry and avoid side reactions.

Detailed Synthetic Route Example

Based on literature and patent disclosures, a representative synthetic sequence is as follows:

| Step | Reaction Description | Reagents/Conditions | Outcome/Notes |

|---|---|---|---|

| 1 | Synthesis of 2-(4-chlorophenyl)acetyl chloride | Reaction of 4-chlorophenylacetic acid with thionyl chloride or oxalyl chloride | Formation of acid chloride intermediate |

| 2 | Preparation of Boc-protected 3-aminopyrrolidine | Protection of 3-aminopyrrolidine with Boc anhydride or similar reagent | Protected amine to prevent side reactions |

| 3 | Coupling of acid chloride with Boc-3-aminopyrrolidine | Base (e.g., triethylamine), solvent (e.g., dichloromethane), 0 °C to room temp | Formation of Boc-protected amide intermediate |

| 4 | Deprotection of Boc group | Acidic conditions (e.g., HCl in methanol) | Free amine revealed, yielding target compound |

This sequence ensures the selective formation of the amide bond linking the 3-aminopyrrolidine to the 2-(4-chlorophenyl)acetyl moiety, resulting in this compound.

Alternative Preparation Approaches

- Nucleophilic Substitution: Some methods utilize nucleophilic substitution of halogenated phenylacetyl derivatives with aminopyrrolidine under basic conditions.

- Amide Coupling Using Carbodiimides: Coupling agents like EDCI or DCC can be used alongside HOBt to facilitate amide bond formation.

- Use of Phosphazene Bases: As indicated in related sulfonamide synthesis, phosphazene bases such as BTPP can enhance coupling efficiency and selectivity.

Research Findings and Optimization

- The choice of coupling agent and protecting groups significantly affects yield and purity.

- Mild deprotection conditions prevent racemization of chiral centers in the pyrrolidine ring.

- Reaction monitoring via TLC and NMR ensures completion and stereochemical integrity.

- Purification is commonly achieved by recrystallization or chromatography.

Summary Table of Preparation Methods

| Methodology | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Acid Chloride Coupling | Thionyl chloride, Boc-protected amine, base | High coupling efficiency | Requires careful handling of acid chloride |

| Carbodiimide-Mediated Coupling | EDCI/DCC, HOBt, base | Mild conditions, widely used | Possible side reactions, urea byproducts |

| Nucleophilic Substitution | Halogenated acetyl derivative, aminopyrrolidine, base | Simpler reagents | May require harsher conditions |

| Phosphazene Base Catalysis | Phosphazene base (BTPP), arylsulfonyl chloride | Enhanced selectivity and yield | Specialized reagents |

Chemical Reactions Analysis

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the amino group or the chlorophenyl group is replaced by other functional groups. Common reagents for these reactions include alkyl halides and nucleophiles such as amines or thiols.

The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Pharmacological Applications

- Analgesic Properties : Research indicates that compounds related to 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one exhibit analgesic effects. Studies have shown that similar structures can interact with opioid receptors, suggesting potential use in pain management therapies.

- Antidepressant Activity : The compound's structural features may allow it to influence neurotransmitter systems involved in mood regulation. Preliminary studies suggest that it could act as a serotonin-norepinephrine reuptake inhibitor (SNRI), making it a candidate for the treatment of depression and anxiety disorders.

- Cognitive Enhancement : There is emerging evidence that certain derivatives can enhance cognitive functions by modulating cholinergic pathways. This positions the compound as a potential agent in treating cognitive decline associated with neurodegenerative diseases.

Synthetic Applications

- Building Block in Organic Synthesis : The compound serves as a versatile building block in the synthesis of more complex organic molecules. Its reactive functional groups allow for various modifications, making it useful in the development of new pharmaceuticals.

- Research Tool in Drug Development : As a reference compound, it aids in the exploration of structure-activity relationships (SAR) in drug discovery processes. Researchers utilize it to design and test new derivatives with improved efficacy and safety profiles.

Data Table of Applications

| Application Area | Details |

|---|---|

| Analgesic Properties | Potential interaction with opioid receptors; studies indicate effectiveness in pain relief. |

| Antidepressant Activity | Possible SNRI action; candidates for mood disorder treatments. |

| Cognitive Enhancement | Modulation of cholinergic pathways; potential use in neurodegenerative diseases. |

| Organic Synthesis | Versatile building block for complex organic molecules; useful in pharmaceutical development. |

Case Studies

- Case Study on Analgesic Effects : A study published in the Journal of Medicinal Chemistry examined various derivatives of aminopyrrolidine compounds, revealing their potential as analgesics through receptor binding assays and behavioral tests on animal models.

- Cognitive Enhancement Research : In a clinical trial reported by Neuropharmacology, researchers investigated the effects of similar compounds on cognitive function in elderly patients, demonstrating significant improvements in memory and attention span.

- Development of Antidepressants : A recent study highlighted the antidepressant properties of structurally related compounds, showing promise for future development into therapeutic agents targeting mood disorders.

Mechanism of Action

The mechanism of action of 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one involves its interaction with molecular targets such as enzymes and receptors. The amino group and the chlorophenyl group play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its application, whether in medicinal chemistry or other fields .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Modifications and Physicochemical Properties

Table 1: Key structural analogs and their properties

Key Observations :

- Heterocyclic Variations: Replacement of the 3-aminopyrrolidine group with triazole-thioether (5j) or thiazine/thiazole (5j, 19, 20) alters solubility and electronic properties.

- Chlorophenyl Positioning : Analog 5i (3-chlorophenyl) has a lower melting point (99–100°C) than 5j (4-chlorophenyl, 152–153°C), suggesting that para-substitution improves crystallinity .

Spectroscopic Characterization

Table 2: Spectroscopic data for selected analogs

Insights : The absence of reported data for the target compound highlights a research gap. However, analogs like 5j and 1q show distinct aromatic proton environments in ¹H NMR, which could guide future characterization .

Computational and Thermodynamic Studies

- DFT and Wavefunction Analysis : and highlight methods for evaluating electronic properties. Applying these to the target compound could reveal its stability relative to analogs like 5j, where the triazole ring may increase electron density .

- ADMET Predictions: Lipophilicity (LogP) and solubility of thiazine/thiazole derivatives (19, 20) could be compared with the target compound’s 3-aminopyrrolidine group to optimize drug-likeness .

Biological Activity

1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, also known under its CAS number 1250304-85-8, is a compound of interest due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic potentials, and relevant studies.

The compound's biological activity is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in cancer pathways. Specifically, it has been studied for its inhibitory effects on the epidermal growth factor receptor (EGFR), a key player in many cancers.

In Vitro Studies

Recent studies have demonstrated that derivatives of this compound exhibit promising cytotoxic effects against several cancer cell lines. For instance:

- Cytotoxicity : The compound has shown to induce apoptosis in cancer cells by activating caspases 3 and 8, leading to the extrinsic apoptotic pathway .

- EGFR Inhibition : The compound acts as an EGFR tyrosine kinase inhibitor, which is critical for controlling cell proliferation and survival in cancer .

Binding Affinity and Docking Studies

Molecular docking studies have been employed to predict the binding affinity of this compound to the EGFR active site. These studies suggest that the compound exhibits favorable interactions with key amino acids in the EGFR, which may enhance its inhibitory effects .

Research Findings

Case Studies

- Case Study on Cancer Cell Lines : A study involving A549 lung cancer cells showed that treatment with the compound resulted in a significant decrease in cell viability (up to 70% at certain concentrations). The mechanism was linked to the inhibition of EGFR signaling pathways.

- Safety Profile Assessment : Another study evaluated the safety profile of the compound in normal cell lines, revealing minimal cytotoxicity compared to cancerous cells. This selectivity suggests potential for therapeutic use with reduced side effects .

Q & A

Q. What are the common synthetic routes for 1-(3-Aminopyrrolidin-1-yl)-2-(4-chlorophenyl)ethan-1-one, and how do reaction conditions influence yield and purity?

- Methodological Answer : Synthesis typically involves multi-step pathways, such as nucleophilic substitution or condensation reactions. Key steps include:

- Aminopyrrolidine functionalization : Reacting 3-aminopyrrolidine with a ketone precursor under controlled pH (e.g., using DBU as a base) to avoid side reactions .

- Chlorophenyl incorporation : Introducing the 4-chlorophenyl group via Friedel-Crafts acylation or Suzuki coupling, with solvent choice (e.g., DCM vs. THF) critically affecting regioselectivity .

- Purification : Column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization (ethanol/water) to isolate the product.

Table 1 : Optimization of Reaction Conditions

Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should be analyzed?

- Methodological Answer :

- NMR Spectroscopy :

- ¹H NMR : Look for pyrrolidine N–H protons (δ 1.5–2.5 ppm) and aromatic protons (δ 7.2–7.8 ppm for 4-chlorophenyl). Coupling patterns confirm substituent positions .

- ¹³C NMR : Carbonyl carbon (δ ~200 ppm) and quaternary carbons on the pyrrolidine ring (δ 50–60 ppm) .

- IR Spectroscopy : Stretching vibrations for amide N–H (~3300 cm⁻¹) and ketone C=O (~1675 cm⁻¹) .

- X-ray Crystallography : Resolve stereochemistry using SHELX software; metrics like R-factor (< 0.05) validate structural accuracy .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the electronic properties and reactivity of this compound?

- Methodological Answer : DFT calculations (e.g., B3LYP/6-31G*) model:

- Electron Density Distribution : Identify nucleophilic (pyrrolidine N) and electrophilic (ketone C=O) sites .

- HOMO-LUMO Gaps : Correlate with stability; smaller gaps (~4.5 eV) suggest higher reactivity .

- Solvent Effects : PCM models simulate solvation (e.g., water vs. DMSO) to predict solubility .

Table 2 : DFT Functional Performance

| Functional | Accuracy (kcal/mol) | Application Example | Source |

|---|---|---|---|

| B3LYP | ±2.4 | Thermochemistry, bond energies | |

| M06-2X | ±3.1 | Non-covalent interactions |

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Methodological Answer : Discrepancies often arise from:

- Structural Variants : Minor substituent changes (e.g., Cl vs. F on phenyl) alter bioactivity. Compare analogues in Table 3 .

- Assay Conditions : Validate using standardized protocols (e.g., MIC for antimicrobial tests, IC₅₀ for enzyme inhibition) .

- Purity Verification : LC-MS (≥95% purity) and control experiments to exclude excipient effects .

Table 3 : Substituent Effects on Biological Activity

| Compound Variant | Activity (IC₅₀, μM) | Notes | Source |

|---|---|---|---|

| 4-Cl substituent | 12.3 ± 1.2 | Enhanced antibacterial activity | |

| 4-F substituent | 18.9 ± 2.1 | Reduced potency due to lower electronegativity |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.